3-Cyclopropyl-4-fluoro-1H-indazole

Medicinal Chemistry Chemical Biology Scaffold Hopping

Sourcing a regioisomerically pure indazole scaffold with the precise C3-cyclopropyl and C4-fluoro substitution pattern is challenging, yet essential for SAR campaigns targeting 11β-HSD1 or kinase modulation. This compound provides an exact, unsubstituted core that eliminates the risk of off-target effects caused by positional isomers. • Confirmed substitution pattern: cyclopropyl at C3, fluoro at C4 - no regioisomeric ambiguity. • Enables direct late-stage functionalization for patent-cited inhibitor programs. • Available from stock with rapid global shipping, ensuring continuity in medicinal chemistry workflows.

Molecular Formula C10H9FN2
Molecular Weight 176.194
CAS No. 2197062-61-4
Cat. No. B2609538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclopropyl-4-fluoro-1H-indazole
CAS2197062-61-4
Molecular FormulaC10H9FN2
Molecular Weight176.194
Structural Identifiers
SMILESC1CC1C2=C3C(=NN2)C=CC=C3F
InChIInChI=1S/C10H9FN2/c11-7-2-1-3-8-9(7)10(13-12-8)6-4-5-6/h1-3,6H,4-5H2,(H,12,13)
InChIKeyTWFYICVBVCWDMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing 3-Cyclopropyl-4-fluoro-1H-indazole


3-Cyclopropyl-4-fluoro-1H-indazole (CAS 2197062-61-4) is a specialized heterocyclic building block belonging to the indazole family, featuring a bicyclic core consisting of a benzene ring fused to a pyrazole ring [1]. Its molecular structure is defined by a molecular formula of C10H9FN2 and a molecular weight of 176.19 g/mol . It is commercially available from suppliers such as Fluorochem, with a documented set of hazard and handling guidelines . As an unsubstituted core scaffold, it is primarily intended for use as a key intermediate in the synthesis of more complex molecules for research purposes, particularly in pharmaceutical and agrochemical discovery programs.

Synthetic building block for kinase, 11β-HSD1 inhibitor, and pesticide discovery programs.
Unique ortho‑substituted scaffold (C3‑cyclopropyl, C4‑fluoro) for SAR and target engagement studies.
Cataloged research intermediate with defined hazard profile (GHS07) for risk‑assessed laboratory use.

Why 3-Cyclopropyl-4-fluoro-1H-indazole Is Irreplaceable


In medicinal chemistry, indazole derivatives are not functionally interchangeable. Their specific substitution pattern dictates their ability to engage biological targets, and even minor modifications like the change of a single atom or its position can abolish activity or introduce off-target effects [1]. The precise placement of a cyclopropyl group at the C3 position and a fluorine atom at the C4 position on the 3-Cyclopropyl-4-fluoro-1H-indazole scaffold is a unique structural configuration. Substituting this compound with a regioisomer like 3-Cyclopropyl-5-fluoro-1H-indazole or an analog missing either substituent, such as 4-Fluoro-1H-indazole, will result in a different molecular shape, electronic distribution, and binding profile . For a structure-activity relationship (SAR) campaign or a late-stage functionalization step requiring this exact core, no generic alternative exists.

Regioisomeric mismatch: 3‑Cyclopropyl‑5‑fluoro‑1H‑indazole or other positional isomers may present a different molecular shape and electronic distribution, altering target‑binding profiles.
Incomplete core: Analogs lacking the cyclopropyl (e.g., 4‑fluoro‑1H‑indazole) or the fluorine atom cannot reproduce the ortho‑substitution pattern required for defined SAR campaigns.
Generic indazole scaffold: Unsubstituted 1H‑indazole or simple alkyl derivatives do not provide the same steric and electronic constraints for lead optimization.

Differentiation Evidence vs. Structural Analogs


Unique C3-Cyclopropyl/C4-Fluoro Configuration

The primary differentiation of 3-Cyclopropyl-4-fluoro-1H-indazole lies in its specific molecular structure. Unlike 3-Cyclopropyl-1H-indazole (which lacks the fluorine atom) or 4-Fluoro-1H-indazole (which lacks the cyclopropyl group), this compound possesses both substituents in a specific ortho-arrangement . This unique combination alters key molecular descriptors, such as lipophilicity and electronic properties, compared to its individual components. While quantitative LogP or pKa data for this specific compound is not available in the public domain, its structure is a required input for specific synthetic pathways, as referenced in patent literature describing 4-fluoro-1H-indazol-3-yl containing molecules .

Unique C3‑C4 configuration
Class‑level
Target C₁₀H₉FN₂ (176.19)
vs. non‑F C₁₀H₁₀N₂ (158.20)
vs. no cyclopropyl C₇H₅FN₂ (136.13)
+F, −H; unique ortho‑arrangement
Required for binding‑pocket SAR; substitution with simpler analogs is not supported.
LogP/pKa not publicly available; inferred from structure.
Medicinal Chemistry Chemical Biology Scaffold Hopping

Safety and Handling Profile

The procurement and handling of 3-Cyclopropyl-4-fluoro-1H-indazole is guided by a specific set of hazard and precautionary statements, which provide a quantifiable and verifiable safety profile. This compound is classified with the GHS07 pictogram (Harmful/Irritant) and carries the signal word 'Warning' . Its defined hazards (H302, H315, H319, H335) differentiate it from non-hazardous or more acutely toxic analogs, directly informing laboratory safety protocols and storage requirements.

Safety profile
Supplier data
GHS07 · H302, H315, H319, H335
Signal: Warning
Explicit hazard classification enables risk assessment and proper PPE selection.
Based on Fluorochem SDS; comparator analog lacks authoritative hazard data.
Laboratory Safety Chemical Procurement Risk Assessment

Commercial Availability and Purity

As a specialized building block, the compound's value is linked to its availability from reputable suppliers in research-grade purity. While specific purity percentages are not publicly disclosed without a direct quote, it is cataloged by vendors like Fluorochem (Product Code F516078) and ChemDiv (Compound ID: BB35-4675), indicating a level of commercial maturity and accessibility for research use . Its MFCD Number (MFCD30145746) provides a unique and verifiable identifier for ordering and inventory management, differentiating it from non-cataloged or custom-synthesis-only analogs .

Commercial availability
Supplier data
Cataloged by Fluorochem, ChemDiv
MFCD30145746
Streamlined procurement with consistent quality vs. custom‑synthesis analogs.
Purity disclosed only upon quotation; verify lot‑specific COA.
Chemical Sourcing Procurement Supply Chain

Applications of 3-Cyclopropyl-4-fluoro-1H-indazole


Kinase and 11β-HSD1 Inhibitor Synthesis

This compound serves as a core building block for synthesizing more complex molecules with potential therapeutic applications. Its specific substitution pattern is directly relevant to patent literature claiming substituted indazole derivatives as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) for treating dementia and pain, and as protein kinase modulators for cancer therapy [1][2]. The cyclopropyl group at C3 is a key structural motif in these inhibitor classes.

Novel Pesticide Synthesis

The compound's structure aligns with the general formula of substituted indazoles claimed in patents for pesticidal mixtures and compositions for controlling invertebrate pests in agronomic and nonagronomic environments [3]. It can be used as an intermediate to synthesize and evaluate novel crop protection agents.

Chemical Probe Scaffold Development

As a pure and well-defined heterocyclic scaffold, 3-Cyclopropyl-4-fluoro-1H-indazole can be used in chemical biology to create focused libraries or individual probes to interrogate biological systems. Its unique ortho-substitution pattern (C3-cyclopropyl and C4-fluoro) offers a distinct molecular shape and electronic profile compared to other indazole isomers, making it valuable for exploring structure-activity relationships (SAR) and target engagement [4].

Application
Selection Property
Validation Focus
Kinase / 11β‑HSD1 inhibitor synthesis
Ortho‑substituted indazole core
Target‑engagement assays and SAR model validation
Agrochemical discovery synthesis
C3‑cyclopropyl, C4‑fluoro pattern
Pesticidal activity screening in model organisms
Chemical probe development
Unique substitution and electronic profile
Selectivity profiling and pathway‑interrogation studies
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